molecular formula C11H12F2OS B14050921 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one

1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14050921
M. Wt: 230.28 g/mol
InChI Key: CYFDRUNPULPSAL-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS. This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, which is further connected to a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(difluoromethyl)thiophenol with 3-bromopropan-1-one under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the bromine atom from the propanone derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its chemical and biological properties.

    1-(4-(Methylthio)phenyl)propan-1-one: This compound lacks the difluoromethyl group, making it less lipophilic and potentially less biologically active.

    1-(4-(Difluoromethoxy)phenyl)propan-1-one: The presence of a difluoromethoxy group instead of a difluoromethyl group can affect the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-[4-(difluoromethyl)-3-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2OS/c1-3-9(14)7-4-5-8(11(12)13)10(6-7)15-2/h4-6,11H,3H2,1-2H3

InChI Key

CYFDRUNPULPSAL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)F)SC

Origin of Product

United States

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